Demeton-S-methyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Demeton-S-methylsulphon (DSM) is an organophosphate insecticide that has been evaluated for its toxicity and residues in various agricultural products by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) []. However, due to safety concerns, its use has been restricted and its ADI (Acceptable Daily Intake) has been withdrawn and re-evaluated several times [, ].

Insecticide Evaluation

DSM was initially investigated as an insecticide for various crops, including pome fruits, stone fruits, and vegetables [, ]. Research focused on determining its efficacy against specific insect pests and evaluating its residue levels in treated crops [, ]. This information was crucial for establishing safe use patterns and maximum residue limits (MRLs) for human consumption.

Metabolism Studies

Studies have been conducted to understand the metabolism of DSM in various plants, including sugar beets, cabbages, apples, and wheat []. These studies aimed to identify the breakdown products of DSM and their persistence in the treated crops. This information is essential for assessing the potential exposure of consumers to the parent compound and its metabolites [].

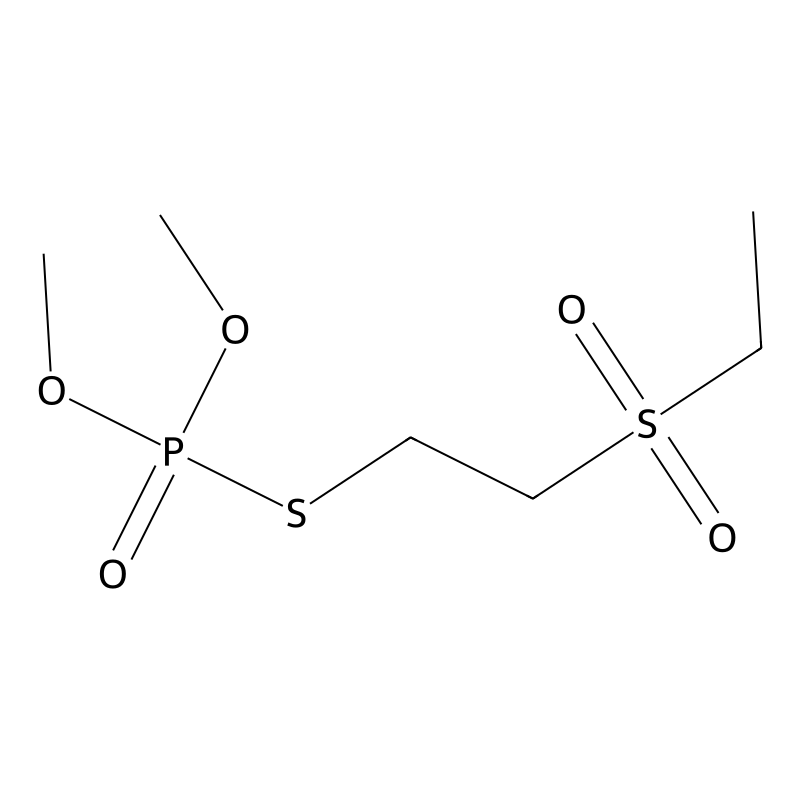

Demeton-S-methylsulphon is an organophosphorus compound with the formula C6H15O5PS2 []. It is a byproduct of the degradation of demeton-S-methyl.

Molecular Structure Analysis

Demeton-S-methylsulphon has a central phosphorus atom surrounded by four oxygen atoms and two sulfur atoms. The key feature is the sulphone group (SO2) bonded to one of the carbon atoms, which differentiates it from the parent compound demeton-S-methyl [].

Demeton-S-methyl sulfone undergoes several metabolic transformations in biological systems. Initially, it can be oxidized to form demeton-S-methyl sulfoxide. This sulfoxide can further oxidize to produce demeton-S-methyl sulfone. Additionally, demeton-S-methyl can undergo de-esterification of the O-methylphosphoric ester group, leading to various metabolites . The compound's reactivity includes hydrolysis in alkaline conditions and potential rearrangements under specific conditions, which can affect its toxicity and efficacy as an insecticide .

The primary biological activity of demeton-S-methyl sulfone is its role as an acetylcholinesterase inhibitor. This mechanism leads to increased levels of acetylcholine in the synaptic cleft, causing prolonged stimulation of muscles and nerves, which can result in symptoms such as muscle twitching, paralysis, and potentially death if exposure is significant . Studies have shown that this compound exhibits high toxicity in various animal models, with significant cholinesterase inhibition observed at relatively low doses .

Demeton-S-methyl sulfone can be synthesized through multiple pathways:

- Reaction with Thiodiglycol: Involves the reaction between thiodiglycol and dimethyl thiophosphate where sulfur from dimethyl thiophosphate attacks one of the oxygens in thiodiglycol.

- Alkylation: This method utilizes dimethyl dithiophosphoric acid and 2-(ethylmercapto)-ethyl chloride.

- Alcohol Chlorination: Involves 2-(ethylthio)-ethanol reacting with O,O-dimethyl phosphochlorothioate through a series of chlorination, hydrolysis, and dehydrochlorination steps .

These synthesis methods highlight the compound's complex chemistry and its derivation from other organophosphates.

Research on interaction studies involving demeton-S-methyl sulfone indicates that it can significantly inhibit cholinesterase activity across various species. For instance, studies have demonstrated that the compound exhibits similar biochemical mechanisms in mammals and insects, leading to comparable toxicity profiles . Furthermore, investigations into its metabolic pathways reveal that both the sulfoxide and sulfone forms maintain substantial inhibitory activity against cholinesterase .

Demeton-S-methyl sulfone shares structural similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| Demeton | C₈H₁₉O₃PS₂ | High | Acetylcholinesterase inhibitor |

| Malathion | C₁₃H₁₈O₃PS | Moderate | Acetylcholinesterase inhibitor |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | High | Acetylcholinesterase inhibitor |

| Parathion | C₁₄H₁₈NO₅PS | Very High | Acetylcholinesterase inhibitor |

Demeton-S-methyl sulfone is unique due to its specific structural modifications that result in lower toxicity compared to some of these other compounds while still retaining potent biological activity as an insecticide . The balance between efficacy and safety has led researchers to explore alternative compounds or formulations that could mitigate environmental impact while maintaining pest control efficiency.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Environmental Hazard